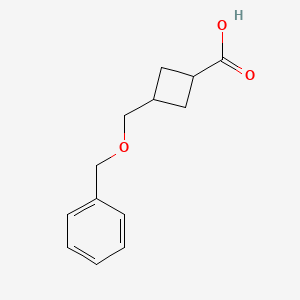

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFZODBRACUFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743905 | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-57-0, 939768-59-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive overview of a robust synthetic pathway to 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique structural motif of the cyclobutane ring, coupled with the benzyloxy and carboxylic acid functionalities, makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, characterization methodologies, and the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are increasingly recognized for their importance in drug discovery. The constrained four-membered ring can impart unique conformational properties to a molecule, influencing its binding affinity and selectivity for biological targets.[1] The synthesis of polysubstituted cyclobutanes, however, can be challenging due to the inherent ring strain and potential for complex stereoisomers. This guide focuses on a specific and synthetically accessible derivative, this compound, and provides a clear, reproducible route to its synthesis and thorough characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available methyl 3-(hydroxymethyl)cyclobutanecarboxylate. The synthetic strategy involves:

-

Protection of the primary alcohol as a benzyl ether via a Williamson ether synthesis.

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

This approach is advantageous due to the relatively mild reaction conditions and the high yields typically associated with these transformations.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate

The first step involves the protection of the primary alcohol of methyl 3-(hydroxymethyl)cyclobutanecarboxylate as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.

Reaction Scheme:

Caption: Benzylation of methyl 3-(hydroxymethyl)cyclobutanecarboxylate.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 144.17 | 89941-55-9 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 7646-69-7 |

| Benzyl bromide | 171.04 | 100-39-0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 12125-02-9 |

| Ethyl acetate | 88.11 | 141-78-6 |

| Brine | N/A | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate.

Part 2: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using a strong base like sodium hydroxide is an effective and irreversible method for this transformation.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate | 220.27 | 4934-98-9 |

| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 |

| Methanol | 32.04 | 67-56-1 |

| Deionized water | 18.02 | 7732-18-5 |

| Hydrochloric acid (HCl), 1M | 36.46 | 7647-01-0 |

| Ethyl acetate | 88.11 | 141-78-6 |

| Brine | N/A | N/A |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7487-88-9 |

Procedure:

-

Dissolve methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. A precipitate may form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or flash column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a multiplet around 7.3 ppm), the benzylic protons (a singlet around 4.5 ppm), the cyclobutane ring protons (multiplets in the range of 1.8-2.8 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm, which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl carbon (around 175-180 ppm), the aromatic carbons of the benzyl group (in the 127-138 ppm region), the benzylic carbon (around 73 ppm), the carbons of the cyclobutane ring (in the 25-45 ppm range), and the methylene carbon of the benzyloxymethyl group (around 70 ppm).

Predicted NMR Data:

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~178 |

| Aromatic CH (benzyl) | 7.25-7.40 (m, 5H) | 127.5-128.5 |

| Quaternary Aromatic C (benzyl) | - | ~138 |

| Benzylic CH₂ (-O-CH₂ -Ph) | ~4.5 (s, 2H) | ~73 |

| Methylene CH₂ (-CH₂ -O-Bn) | ~3.5 (d, 2H) | ~70 |

| Cyclobutane CH (-CH -COOH) | ~2.7-2.9 (m, 1H) | ~40 |

| Cyclobutane CH (-CH -CH₂OBn) | ~2.3-2.5 (m, 1H) | ~35 |

| Cyclobutane CH₂ | ~1.9-2.2 (m, 4H) | ~30 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups.

-

A very broad O-H stretching band for the carboxylic acid will be observed from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching absorption for the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

C-O stretching bands for the carboxylic acid and the ether linkage will be present in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule will be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Electron impact (EI) or electrospray ionization (ESI) can be used.

-

The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 220 or 221, respectively.

-

Characteristic fragmentation patterns for cyclobutane derivatives may be observed, often involving ring cleavage. A prominent fragment corresponding to the loss of the benzyl group (m/z 91) is also expected.

Conclusion

This technical guide outlines a reliable and scalable synthetic route for the preparation of this compound. The detailed experimental protocols and characterization guidelines provide a solid foundation for researchers to synthesize and verify this valuable chemical building block. The presented methodology emphasizes scientific integrity and provides the necessary information for successful implementation in a laboratory setting, thereby facilitating further research and development in areas where substituted cyclobutanes play a crucial role.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Gemma, S., et al. (2012). Supporting Information. ScienceOpen. Retrieved from [Link]

- Lampman, G. M., & Aumiller, J. C. (1971). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 51, 10.

-

Magesh, C. J., et al. (2019). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

- Molander, G. A., & St. Jean, D. J., Jr. (2006).

- Organic Syntheses. (1943). Cyclobutanecarboxylic acid. Organic Syntheses, 23, 16.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Takeda. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Zask, G., et al. (2018). Design, synthesis, and conformational analysis of 3-cyclo-butylcarbamoyl hydantoins as novel hydrogen bond driven universal peptidomimetics. Organic & Biomolecular Chemistry, 16(4), 521-525. Retrieved from [Link]

Sources

spectroscopic data of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Characterization of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

Foreword: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is not merely a preliminary step but the very foundation upon which innovation is built. This compound (C₁₃H₁₆O₃, MW: 220.27 g/mol ) presents a compelling scaffold, combining a constrained cyclobutane ring—a feature of increasing interest for its ability to explore unique chemical space—with the versatile benzyloxy and carboxylic acid functionalities.[1] A comprehensive understanding of its stereochemistry and electronic properties is paramount for predicting its interactions and reactivity.

This guide provides an in-depth, practical framework for the spectroscopic elucidation of this molecule. We move beyond a simple recitation of data, focusing instead on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind methodological choices is explained, empowering the researcher to not only replicate but also adapt these protocols for novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules in solution. It provides unparalleled insight into the connectivity and three-dimensional arrangement of atoms by probing the magnetic environments of nuclei. For a molecule like this compound, a multi-nuclear approach (¹H and ¹³C) is essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy: Defining the Proton Landscape

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shift, integration, and spin-spin coupling.

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a prudent initial choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Should solubility be an issue, or to better resolve the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure sufficient dispersion, particularly for the complex, overlapping multiplets of the cyclobutane ring.

-

Acquisition Parameters:

-

Pulse Program: A standard 30° or 90° pulse-acquire sequence.

-

Spectral Width: A range of -1 to 13 ppm is typically sufficient to capture all proton signals, including the downfield carboxylic acid proton.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

The spectrum is anticipated to be complex, but logical dissection allows for full assignment. The data presented below are predictive, based on the analysis of structurally similar compounds such as methyl 3-(benzyloxy)cyclobutanecarboxylate and other cyclobutane derivatives.[2][3][4]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~11-12 | broad singlet | 1H | H -OOC- | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.35 | multiplet | 5H | C₆H ₅- | Protons on the phenyl ring typically resonate in this region due to the aromatic ring current effect. |

| ~4.52 | singlet | 2H | -OCH ₂-Ph | These benzylic protons are adjacent to an electronegative oxygen and the phenyl ring, shifting them downfield. A singlet is expected as there are no adjacent protons. |

| ~3.55 | doublet | 2H | -CH ₂-OCH₂Ph | Methylene protons adjacent to the ether oxygen are deshielded. They are coupled to the methine proton on the cyclobutane ring. |

| ~2.90 | multiplet | 1H | -CH -COOH | The methine proton alpha to the carboxylic acid is deshielded by the carbonyl group. |

| ~2.5-1.9 | multiplet | 5H | Cyclobutane Ring Protons | The remaining aliphatic protons of the cyclobutane ring will appear as a complex series of overlapping multiplets. |

Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR, typically acquired with proton decoupling, provides a distinct signal for each unique carbon atom, offering a direct map of the carbon framework.

-

Sample and Instrumentation: The same sample and spectrometer used for ¹H NMR can be utilized.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30) is used to enhance signal and simplify the spectrum.

-

Spectral Width: A range of 0 to 200 ppm will encompass all expected carbon signals.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~179 | C OOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~138 | C -CH₂ (Aromatic) | The quaternary aromatic carbon attached to the benzylic group. |

| ~128.4 | Aromatic C H | Aromatic methine carbons. Multiple signals may be observed due to slight differences in their electronic environments. |

| ~127.7 | Aromatic C H | |

| ~127.5 | Aromatic C H | |

| ~73.3 | -OC H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~71.0 | -C H₂-OCH₂Ph | The methylene carbon of the side chain, also shifted downfield by the ether oxygen. |

| ~40-45 | C H-COOH | The methine carbon alpha to the carbonyl group. |

| ~30-35 | Cyclobutane Ring C H₂ & C H | The remaining sp³-hybridized carbons of the cyclobutane ring. |

Self-Validating System: The structural hypothesis built from ¹H and ¹³C NMR can be definitively confirmed using 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to link each proton directly to its attached carbon.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and highly effective technique for identifying the presence of key functional groups, which have characteristic vibrational frequencies (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a highly efficient method.

-

Instrumentation: A modern Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Scans: An average of 16-32 scans provides a high-quality spectrum. A background spectrum of the clean ATR crystal must be acquired first.

-

Data Interpretation: Key Diagnostic Peaks

The IR spectrum will provide unambiguous evidence for the core functional groups. The expected absorptions are based on well-established correlation tables.[5][6]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300–2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100–3000 | Medium | C-H Stretch | Aromatic (sp²) |

| 2960–2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1490 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-O Stretch | Ether |

Expert Insight: The most telling feature will be the extremely broad O-H absorption centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will partially obscure the C-H stretching region. This, combined with the intense carbonyl (C=O) peak near 1700 cm⁻¹, provides definitive evidence for the carboxylic acid moiety.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source. This is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion. Data can be acquired in both positive and negative ion modes.

-

Data Acquisition:

-

Ionization Mode:

-

Positive Mode (ESI+): Will detect protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

-

Negative Mode (ESI-): Will detect deprotonated molecules [M-H]⁻, which is highly effective for acidic compounds.

-

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Data Interpretation: Molecular Ion and Key Fragments

-

Molecular Formula: C₁₃H₁₆O₃

-

Exact Mass: 220.1099

-

Expected Observations:

-

Positive Mode: A strong signal at m/z 221.1172 corresponding to the protonated molecule, [C₁₃H₁₇O₃]⁺. A signal at m/z 243.0991 for the sodium adduct, [C₁₃H₁₆O₃Na]⁺, is also common.

-

Negative Mode: A strong signal at m/z 219.1027 corresponding to the deprotonated molecule, [C₁₃H₁₅O₃]⁻.

-

-

Key Fragmentation: While ESI is soft, some in-source fragmentation can occur. A characteristic and highly probable fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , or a tropylium ion rearrangement. This fragment is a classic indicator of a benzyl group.

Integrated Analytical Workflow

The synergy of these techniques provides a robust, self-validating system for structural confirmation. The workflow ensures that the identity and purity of the compound are established with a high degree of confidence.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the detailed covalent map of the proton and carbon skeleton. IR spectroscopy offers rapid and definitive confirmation of the critical carboxylic acid and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. This multi-faceted, evidence-based approach represents the gold standard in chemical analysis, ensuring the high fidelity of data required for advanced research and development.

References

-

LookChem. 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Available at: [Link]

- Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.

-

Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available at: [Link]

-

Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]

-

Dela Cruz, M., et al. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2024(1), M1769. Available at: [Link]

-

Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

-

PubChem. 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

PubChem. Cyclobutanecarboxylic acid, 3-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Cyclobutylcarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

Capot Chemical. MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Available at: [Link]

-

Organic Syntheses. Cyclobutanecarboxylic acid. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. methyl 3-(benzyloxy)cyclobutanecarboxylate(4934-98-9) 1H NMR spectrum [chemicalbook.com]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]

- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]

cis/trans isomerism of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Cis/Trans Isomerism of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry, offers a rigid scaffold that can improve metabolic stability and enforce specific pharmacophoric orientations.[1][2] The 1,3-substitution pattern, in particular, is a feature of several promising drug candidates.[3] This guide provides a comprehensive technical overview of the , a key building block for more complex molecules. We will delve into the stereochemical nuances of the puckered cyclobutane ring, outline strategies for stereoselective synthesis, detail protocols for isomer separation, and establish definitive methods for characterization. The causality behind experimental choices is emphasized throughout, providing field-proven insights for professionals in drug discovery and development.

The Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes

Unlike the flat polygon often depicted in 2D drawings, the cyclobutane ring is not planar. To alleviate the torsional strain that would result from eclipsed C-H bonds in a planar conformation, the ring adopts a puckered or "butterfly" shape.[4] This puckering is a dynamic equilibrium, but it creates two distinct substituent positions analogous to the axial and equatorial positions in cyclohexane.[5]

For a 1,3-disubstituted cyclobutane like this compound, this puckering dictates the spatial relationship between the two substituent groups, giving rise to cis and trans diastereomers.

-

cis-isomer: The substituents are on the same face of the ring. In the puckered conformation, this typically results in one substituent being in an axial-like position and the other in an equatorial-like position (axial-equatorial or a,e).

-

trans-isomer: The substituents are on opposite faces of the ring. This allows for a conformation where both groups can occupy the more sterically favorable equatorial-like positions (diequatorial or e,e).

The interplay between angle strain and torsional strain governs the exact puckering angle, which is typically around 25-30°.[4][6] The energetic preference for placing bulky substituents in equatorial positions makes the diequatorial conformation of the trans isomer generally more stable than the cis isomer.

Caption: Conformational isomers of 1,3-disubstituted cyclobutanes.

Stereoselective Synthesis Strategies

Achieving stereocontrol in the synthesis of cyclobutane derivatives is a significant challenge due to the ring's fluxional nature.[7] However, several strategies can be employed to selectively synthesize either the cis or trans isomer of this compound. A common and effective approach starts from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.[8]

A key strategy involves the diastereoselective reduction of a cyclobutylidene intermediate.[9] This approach allows for the controlled formation of the desired stereocenter relative to the existing one.

Caption: Synthetic workflow for the cis-isomer.

Protocol 1: Synthesis of cis-3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

This protocol is adapted from established methods for preparing cis-1,3-disubstituted cyclobutanes.[7][9]

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv.) in methanol (MeOH).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This is a standard, high-yielding method for protecting the carboxylic acid.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure and purify by distillation or chromatography to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Knoevenagel Condensation

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equiv.) and Meldrum's acid (1.1 equiv.) in dichloromethane (DCM), add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water. Causality: This condensation forms a thermodynamically stable exocyclic double bond, creating the key cyclobutylidene intermediate.

-

Cool the reaction, wash with dilute HCl and brine, dry over Na₂SO₄, and concentrate to obtain the crude cyclobutylidene product.

Step 3: Diastereoselective Reduction and Hydrolysis

-

Dissolve the crude cyclobutylidene intermediate in a 1:1 mixture of THF and water.

-

Cool to 0 °C and add sodium borohydride (NaBH₄, 3.0 equiv.) portion-wise. Causality: The hydride attacks the less sterically hindered face of the double bond, leading to the formation of the cis-substituted product with high diastereoselectivity.

-

Stir at room temperature for 2 hours, then heat to 60 °C for 4 hours to effect hydrolysis of the Meldrum's acid adduct and decarboxylation.

-

Cool, acidify with 2M HCl, and extract with ethyl acetate. The crude product is cis-3-(hydroxymethyl)cyclobutanecarboxylic acid.

Step 4: Benzyl Protection

-

Dissolve the crude hydroxy acid (1.0 equiv.) in dry THF and cool to 0 °C.

-

Add sodium hydride (NaH, 2.2 equiv., 60% dispersion in oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the alcohol and the carboxylic acid.

-

Stir for 30 minutes, then add benzyl bromide (BnBr, 1.1 equiv.).

-

Allow to warm to room temperature and stir overnight.

-

Carefully quench with water, acidify, and extract with ethyl acetate. Purify by column chromatography to yield the final product.

Synthesis of the trans-isomer is more complex and often involves Mitsunobu inversion of a cis-hydroxyl intermediate or separation from a less selective reduction.[10]

Isomer Separation and Purification

When a synthesis yields a mixture of cis and trans isomers, chromatographic separation is essential. Due to their similar physical properties, this can be a challenging step.[11][12] High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common techniques.[11]

The choice between normal-phase and reversed-phase chromatography depends on the polarity of the isomers. For this compound, which has both polar (acid) and non-polar (benzyl) groups, normal-phase chromatography on silica gel is often effective.[11]

Table 1: Representative Chromatographic Separation Conditions

| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel | C18 |

| Mobile Phase | Hexane/Ethyl Acetate gradient | Water (with 0.1% TFA)/Acetonitrile gradient |

| Elution Order | Typically, the less polar trans-isomer elutes first. | Typically, the more polar cis-isomer elutes first. |

| Detection | UV (254 nm) for the benzyl group | UV (254 nm) |

Protocol 2: Flash Chromatography Separation of Cis/Trans Isomers

-

Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM).

-

Column Packing: Prepare a slurry of silica gel in 100% hexane and pack the column.

-

Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column. Causality: Dry loading prevents band broadening and improves resolution compared to wet loading a large volume of solvent.

-

Elution: Begin elution with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over 20-30 column volumes.

-

Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of each isomer.

Definitive Spectroscopic and Crystallographic Characterization

Unambiguous assignment of the cis and trans stereochemistry is paramount. While chromatography can separate the isomers, spectroscopic and crystallographic methods are required for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing diastereomers in solution.[13][14] Key differences are observed in both chemical shifts (δ) and proton-proton coupling constants (³JHH).[15]

-

Chemical Shifts (¹H and ¹³C): The protons and carbons in the cis and trans isomers exist in slightly different chemical environments, leading to distinct chemical shifts. The symmetry of the trans isomer can sometimes lead to fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer.

-

Coupling Constants (¹H): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them. For cyclobutanes, the relationship is complex, but generally, the coupling constant between two cis protons is different from that between two trans protons. Studies have shown that the ratio Jcis/Jtrans is typically larger than 1.[13] This difference, though sometimes small, is a key diagnostic feature.

Table 2: Expected ¹H NMR Diagnostic Features

| Isomer | Key Protons | Expected Chemical Shift (δ) | Expected Coupling Constant (³JHH) |

| cis | Ring protons adjacent to substituents | Different chemical shifts due to asymmetry | J(H1, H2-cis) and J(H1, H4-cis) will differ from trans-isomer couplings. |

| trans | Ring protons adjacent to substituents | May be chemically equivalent due to C₂ symmetry | J(H1, H2-trans) and J(H1, H4-trans) will be diagnostic. |

| Note: Actual values require experimental determination. |

X-ray Crystallography

X-ray crystallography provides the "gold standard" for structural elucidation by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16] This technique gives an unambiguous confirmation of the relative stereochemistry (cis or trans) and provides detailed information on bond lengths, bond angles, and the puckering of the cyclobutane ring.[17][18]

Protocol 3: Sample Preparation for Single-Crystal X-ray Analysis

-

Purification: The sample must be of very high purity (>99%), as impurities can inhibit crystallization. Purify the separated isomer by recrystallization or a final chromatographic step.

-

Crystal Growth: The goal is to grow a single, well-ordered crystal suitable for diffraction. This is often the rate-limiting step.[18]

-

Slow Evaporation: Dissolve the pure isomer in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully select a single, defect-free crystal and mount it on a goniometer head for analysis in the X-ray diffractometer.

Caption: Workflow for isomer separation and characterization.

Implications for Drug Discovery

The seemingly subtle difference between a cis and trans isomer can have profound consequences for a molecule's biological activity.[12] The three-dimensional arrangement of pharmacophores—the carboxylic acid and the benzyloxymethyl group in this case—determines how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.

-

Potency and Selectivity: One isomer may fit perfectly into a binding pocket, leading to high potency, while the other may clash with the protein surface, resulting in little to no activity. This difference is a cornerstone of structure-activity relationship (SAR) studies.[2]

-

Pharmacokinetics (ADME): The different shapes and polarity profiles of cis and trans isomers can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For example, one isomer might be more susceptible to metabolic enzymes or have different membrane permeability.

-

Physicochemical Properties: Properties like solubility and melting point can differ between isomers, impacting formulation and drug delivery.

Therefore, the ability to synthesize, separate, and definitively characterize the stereoisomers of this compound is not merely an academic exercise; it is a critical requirement for its successful application in the development of novel therapeutics.

References

- Not found in search results.

-

Barros, S. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. Retrieved from [Link]

-

Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]

- Not found in search results.

-

Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Retrieved from [Link]

-

Goldberg, F. W., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. Retrieved from [Link]

- Not found in search results.

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 12(34), 22067-22073. Retrieved from [Link]

-

Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185–191. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 27(12), 3894. Retrieved from [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (General reference for stereochemistry concepts, specific URL not applicable). A relevant chapter can be found on ResearchGate: [Link]

-

Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11526–11534. Retrieved from [Link]

- Not found in search results.

-

YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Lustig, E., & Moriarty, R. M. (1965). NMR Spectroscopy of Cyclobutanes. Journal of the American Chemical Society, 87(14), 3252–3254. (A relevant summary can be found on ResearchGate: [Link])

- Not found in search results.

-

Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]

- Not found in search results.

- Not found in search results.

-

ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

- Not found in search results.

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

- Not found in search results.

- Not found in search results.

- Not found in search results.

- Not found in search results.

- Not found in search results.

- Not found in search results.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- Not found in search results.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Not found in search results.

- Not found in search results.

-

YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Retrieved from [Link]

- Not found in search results.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly recognized for its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and specificity to biological targets.[1][2][3] This rigid scaffold can also improve pharmacokinetic properties, such as metabolic stability.[3] The presence of the benzyloxy and carboxylic acid functional groups provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound.

Molecular Structure and Identification

The structure of this compound consists of a central cyclobutane ring substituted with a benzyloxymethyl group and a carboxylic acid group.

Systematic Name: this compound[4] Molecular Formula: C₁₃H₁₆O₃[4] Molecular Weight: 220.27 g/mol [4] CAS Number: 1363381-57-0[4]

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Boiling Point | Predicted to be significantly higher than its corresponding methyl ester (137-145 °C at 0.1 Torr) and ketone precursor (295.1 °C at 760 mmHg).[5][6][7] | |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is expected to be low but may increase in alkaline solutions due to salt formation. | |

| pKa | The pKa is predicted to be in the range of typical carboxylic acids, likely around 4-5. |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), signals for the cyclobutane ring protons (in the range of 2.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic methylene carbon, the carbons of the cyclobutane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching bands for the ether and carboxylic acid, and characteristic bands for the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 220.27. Common fragmentation patterns would likely involve the loss of the benzyl group or the carboxylic acid group.

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is primarily dictated by its carboxylic acid functionality. It is expected to undergo typical reactions of carboxylic acids, including esterification, amide bond formation, and reduction. The cyclobutane ring is relatively stable but can undergo ring-opening reactions under specific, often harsh, conditions.[8]

Plausible Synthetic Route

A plausible synthetic route to this compound can be envisioned starting from the commercially available 3-((benzyloxy)methyl)cyclobutanone. This multi-step synthesis involves the oxidation of the cyclobutanone to the corresponding carboxylic acid.

Caption: Plausible synthetic pathway.

Experimental Protocols

1. Oxidation of 3-((benzyloxy)methyl)cyclobutanone (Hypothetical Protocol)

A common method for the oxidation of cyclobutanones is the Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.[1]

-

Step 1: Baeyer-Villiger Oxidation.

-

Dissolve 3-((benzyloxy)methyl)cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with a saturated sodium bicarbonate solution to remove excess acid.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.

-

-

Step 2: Hydrolysis of the Lactone.

-

Dissolve the crude lactone in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the lactone is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield this compound.

-

2. Esterification of this compound (General Protocol)

Esterification can be achieved via Fischer esterification or by using coupling agents.[9]

Caption: General Fischer esterification workflow.

-

Protocol:

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate to yield the ester, which can be further purified by chromatography.

-

3. Amide Bond Formation (General Protocol)

Amide formation is typically carried out using a coupling agent to activate the carboxylic acid.[10][11]

Caption: General amide formation workflow.

-

Protocol:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and, if necessary, an additive like 4-dimethylaminopyridine (DMAP).

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of pharmacologically active molecules. The incorporation of a cyclobutane moiety can lead to improved binding affinity to biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the saturated nature of the cyclobutane ring can enhance metabolic stability compared to more flexible or unsaturated linkers.[2]

Derivatives of cyclobutanecarboxylic acid have been investigated for a variety of therapeutic applications. The benzyloxymethyl substituent in this compound can be deprotected to reveal a primary alcohol, providing another point for diversification and the introduction of pharmacophoric features. The carboxylic acid can serve as a key interaction point with biological targets or as a handle for prodrug strategies.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for the design of molecules with enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties of analogous structures and general synthetic methodologies. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Cyclobutanone. Organic Syntheses. [Link]

- D'Annibale, A., & Trogolo, C. (2001). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 6(12), 1015-1047.

- Willems, S., et al. (2020).

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

- Nimitz, J. S. Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.

- PharmaBlock.

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.

- 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. LabSolu.

- 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules.

- Cyclobutanecarboxylic acid, 3-methyl-. PubChem.

- methyl 3-(benzyloxy)

- 3-((benzyloxy)methyl)cyclobutanone. ChemicalBook.

- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

- Experiment 8 - Amide Prepar

- Formation of amides: one-pot condensation of carboxylic acids and amines medi

- Lab 12: Synthesis of an Ester. CSUB.

- MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Capot Chemical.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.

- cis-3-(Benzyloxy)cyclobutanecarboxylic acid. BLD Pharm.

- Methyl 3-oxocyclobutane-1-carboxyl

- 3-((Benzyloxy)methyl)cyclobutanone. Sigma-Aldrich.

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. 3-benzyloxy-cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 6. labsolu.ca [labsolu.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 9. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Versatile Scaffold for Modern Drug Discovery and Complex Synthesis

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a strategically significant building block in modern organic synthesis and medicinal chemistry.[1] Its unique three-dimensional and rigid structure offers a powerful tool to enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] This guide focuses on a particularly valuable derivative, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid , a bifunctional building block poised for broad application. We will explore its strategic importance, provide robust synthetic pathways with detailed protocols, and illustrate its utility in the rational design of complex, pharmacologically relevant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced carbocyclic scaffolds in their synthetic programs.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous properties. Unlike flexible alkyl chains or planar aromatic rings, the puckered four-membered ring introduces a rigid, three-dimensional element that can profoundly influence a molecule's interaction with a biological target.[1]

Key advantages include:

-

Conformational Restriction: The cyclobutane core locks relative substituent positions, reducing the entropic penalty upon binding to a receptor and potentially increasing potency.[3]

-

Metabolic Stability: The carbocyclic frame is resistant to many common metabolic pathways that degrade linear chains, often leading to an improved pharmacokinetic profile.[2]

-

Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, enabling optimized interactions within a binding pocket.

-

Novel Chemical Space: As a non-classical bioisostere for groups like phenyl rings or gem-dimethyl units, it provides access to novel intellectual property and can overcome challenges associated with traditional scaffolds.

The successful application of this strategy is evident in numerous approved drugs and clinical candidates, including protease inhibitors like Boceprevir and kinase inhibitors targeting the Janus kinase (JAK) family, where the cyclobutane core is critical for efficacy.[1][3]

Figure 1: A conceptual diagram illustrating how the rigid cyclobutane scaffold orients pharmacophores for precise interaction with a receptor's binding pockets.

Physicochemical Properties and Structural Features

This compound is a crystalline solid at room temperature. Its structure uniquely combines three critical components: a carboxylic acid for synthetic elaboration, a benzyl-protected primary alcohol for latent functionality, and the cyclobutane core. The molecule exists as a mixture of cis and trans diastereomers, which can be separated or used as a mixture depending on the synthetic goal.

| Property | Value | Reference |

| CAS Number | 1363381-57-0 | [4] |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| Appearance | White to off-white solid | |

| Key Functional Groups | Carboxylic Acid, Benzyl Ether, Cyclobutane | |

| Safety Profile | GHS07 Hazard pictogram; Warning. May cause skin and eye irritation. | [4][5] |

The true utility of this building block lies in its orthogonal reactivity. The carboxylic acid is readily activated for amide bond formation or esterification under standard conditions. The benzyl ether is a robust protecting group, stable to a wide range of non-reductive conditions, yet can be cleanly removed via catalytic hydrogenation to unmask a primary alcohol for subsequent functionalization.

Recommended Synthetic Pathways

The synthesis of this compound can be approached from several precursors. We present a robust and logical pathway starting from the commercially available 3-oxocyclobutanecarboxylic acid, which allows for excellent control over the introduction of the key functional groups.

Pathway: Synthesis from 3-Oxocyclobutanecarboxylic Acid

This pathway involves a four-step sequence: esterification to protect the acid, stereoselective reduction of the ketone, benzylation of the resulting alcohol, and final deprotection of the ester.

Figure 2: Synthetic workflow for the preparation of the title compound starting from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol: Step 3 - Benzylation of Methyl 3-hydroxycyclobutane-1-carboxylate

This protocol details the critical step of introducing the benzyl protecting group via a Williamson ether synthesis.

Materials:

-

Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

-

Dissolve Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via a syringe or dropping funnel over 20 minutes.

-

Causality Note: The dropwise addition at 0 °C controls the exothermic reaction and the evolution of H₂ gas as the alkoxide is formed.

-

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add Benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 3-((benzyloxy)methyl)cyclobutane-1-carboxylate as a colorless oil.[6][7]

Application in Target-Oriented Synthesis: A Case Study

To demonstrate its utility, we outline the use of This compound in a hypothetical synthesis of a novel inhibitor targeting a protein kinase. The building block provides a rigid scaffold to orient a hinge-binding motif while presenting a masked hydroxyl group for later-stage diversification to probe a solvent-exposed region of the binding site.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. capotchem.com [capotchem.com]

- 6. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 7. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

stability and reactivity of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Stability and Reactivity of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that incorporates several key structural motifs of interest in medicinal chemistry and organic synthesis. Its architecture, featuring a strained cyclobutane ring, a versatile carboxylic acid handle, and a cleavable benzyl ether protecting group, makes it a valuable building block for complex molecular scaffolds. The cyclobutane moiety, in particular, is increasingly recognized as a bioisostere for phenyl rings or gem-dimethyl groups, offering a means to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability[1].

This guide provides a detailed examination of the chemical stability and reactivity of this compound. Understanding these characteristics is paramount for its effective use in multi-step syntheses, for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) containing this scaffold, and for designing robust analytical methods. The insights herein are grounded in the fundamental principles of organic chemistry and contextualized within the practical framework of pharmaceutical development.

Molecular Structure and Physicochemical Properties

The core structure of the molecule consists of a four-membered carbocyclic ring, which imparts significant ring strain compared to larger cycloalkanes like cyclopentane and cyclohexane[2]. This strain is a critical determinant of the ring's reactivity. The molecule exists as cis and trans diastereomers, which may exhibit different physical properties and biological activities.

-

Molecular Formula: C₁₃H₁₆O₃[3]

-

Molecular Weight: 220.27 g/mol [3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Benzyl Ether (-O-CH₂-Ph)

-

Cyclobutane Ring

-

Caption: Structure of this compound.

Part 1: Chemical Stability Profile

The stability of a molecule is not an intrinsic constant but rather a function of its environment. In pharmaceutical development, a molecule's stability is rigorously tested under stressed conditions to identify potential degradation products and establish its shelf-life.[4][5] This process, known as forced degradation, provides critical insights into the molecule's inherent liabilities.[6][7]

Forced Degradation Analysis

Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to predict degradation pathways.[4][5] For this compound, the primary points of vulnerability are the benzyl ether linkage and, to a lesser extent, the strained cyclobutane ring.

Table 1: Predicted Stability and Degradation Pathways

| Stress Condition | Reagents/Parameters | Predicted Stability | Likely Degradation Products | Rationale |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | Moderate to Low | 3-(Hydroxymethyl)cyclobutanecarboxylic acid, Benzyl alcohol, Benzyl chloride | Benzyl ethers are susceptible to cleavage under strong acidic conditions.[8] The cyclobutane and carboxylic acid moieties are expected to be stable. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | High | None expected | Benzyl ethers are generally robust under basic conditions.[9] The carboxylate salt formed will be stable. |

| Oxidation | 3-30% H₂O₂, RT | Moderate | Benzaldehyde, 3-Formylcyclobutanecarboxylic acid | The benzylic C-H bonds are susceptible to oxidation.[10] Over-oxidation could lead to benzoic acid. |

| Thermal Degradation | >50°C | Moderate | Decarboxylation products, Ring-opened products | At elevated temperatures, carboxylic acids can undergo decarboxylation.[11][12] The inherent strain of the cyclobutane ring may lead to thermal ring-opening reactions.[13][14][15] |

| Photodegradation | ICH light conditions | High | Minor radical-based products | While the benzene ring absorbs UV light, significant degradation is not anticipated without a specific chromophore promoting photoreactivity. |

Mechanistic Considerations

-

Hydrolytic Stability: The benzyl ether is the most susceptible group. While stable to base, strong acid can protonate the ether oxygen, making the benzylic carbon electrophilic and susceptible to nucleophilic attack by water or the counter-ion (e.g., Cl⁻). Benzyl ethers are known for their general stability in both acidic and basic media, making them a reliable choice for many applications.[9]

-

Oxidative Stability: Oxidation typically proceeds via a radical mechanism at the benzylic position, which is activated by the adjacent phenyl ring and ether oxygen. This can lead to the formation of a hydroperoxide intermediate that decomposes to benzaldehyde and the corresponding alcohol-substituted cyclobutane.[10]

-

Thermal Stability: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. While more stable than cyclopropane, this strain can be released through thermally induced ring-opening reactions, often via a diradical mechanism, although this typically requires high temperatures.[2][16] A more probable thermal degradation pathway at moderately elevated temperatures is the decarboxylation of the carboxylic acid group.[17]

Caption: Workflow for a forced degradation study.

Part 2: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid serves as a handle for coupling reactions, while the benzyl ether acts as a stable protecting group that can be removed under specific, mild conditions.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the primary site for synthetic elaboration, particularly for creating amide bonds, a cornerstone of medicinal chemistry.[18][19]

-

Amide Bond Formation: Direct condensation with an amine is inefficient. The carboxylic acid must first be activated. The most common method involves carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[20] This intermediate is then readily displaced by a primary or secondary amine to form a stable amide bond.

Caption: Mechanism of EDC-mediated amide coupling.

-

Esterification: Standard Fischer esterification with an alcohol under acidic catalysis provides the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the primary alcohol, 3-((benzyloxy)methyl)cyclobutyl)methanol, using strong reducing agents like lithium aluminum hydride (LAH) or borane complexes.

Reactions of the Benzyl Ether Group

The benzyl ether is primarily a protecting group for the hydroxymethyl functionality.[9] Its removal is a key synthetic step.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[8] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[21] The C-O bond is reductively cleaved to yield the deprotected alcohol and toluene as a byproduct.[21] This method is highly chemoselective; functional groups like esters and amides are typically unaffected.[7]

Caption: Catalytic hydrogenolysis of a benzyl ether.

Reactions Involving the Cyclobutane Ring

The cyclobutane ring is generally stable under many synthetic conditions. However, its inherent ring strain allows for unique transformations not readily observed in unstrained systems.

-

Ring-Opening Hydrogenation: While the benzyl ether is cleaved under standard hydrogenolysis conditions, more forcing conditions (higher pressure, different catalysts like Pt) can lead to the opening of the cyclobutane ring to form saturated, open-chain products.[13]

-

[2+2] Cycloadditions: The synthesis of the cyclobutane core itself often relies on [2+2] cycloaddition reactions, for instance, between an alkene and a ketene.[16][22][23]

Part 3: Key Experimental Protocols

The following protocols are representative procedures for assessing the stability and performing key transformations on this compound.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of the title compound under various stress conditions as per ICH guidelines.[4]

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.[24]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to 0.1 mg/mL.

-

Thermal Degradation: Store 5 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating reverse-phase HPLC method with UV detection. Compare chromatograms to identify and quantify any degradation products.

Protocol 2: EDC-Mediated Amide Coupling

Objective: To couple the title compound with a primary amine (e.g., benzylamine) to form the corresponding amide.

Methodology:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to suppress side reactions.

-

Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.

-

Add the primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of Benzyl Ether via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ether to yield 3-(hydroxymethyl)cyclobutanecarboxylic acid.[9]

Methodology:

-

Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[9]

-

Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂). Maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

-